molecular formula C23H22O11 B12321040 Oroxylin A 7-O-beta-D-glucuronide methyl ester

Oroxylin A 7-O-beta-D-glucuronide methyl ester

Cat. No.: B12321040
M. Wt: 474.4 g/mol
InChI Key: BLLTXLXSBUMNOK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Oroxylin A 7-O-beta-D-glucuronide methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound .

Biological Activity

Oroxylin A 7-O-beta-D-glucuronide methyl ester is a flavonoid glycoside derived from the roots of Scutellaria baicalensis, a plant known for its extensive medicinal properties. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23_{23}H22_{22}O11_{11}
  • Molecular Weight : 474.41 g/mol
  • Density : 1.541 ± 0.06 g/cm³
  • Solubility : Very slightly soluble in water (0.1 g/L at 25 ºC)

Structure

The compound features multiple hydroxyl groups and a methoxy group, contributing to its biological activity. Its structure can be represented as follows:

Oroxylin A 7 O D glucuronide methyl ester\text{Oroxylin A 7 O D glucuronide methyl ester}

Antioxidant Activity

This compound exhibits significant antioxidant properties. It can scavenge free radicals effectively, which reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups. This mechanism is crucial in preventing cellular damage associated with oxidative stress and aging.

  • DPPH Assay Results : The compound demonstrated a high capacity for free radical scavenging, comparable to well-known antioxidants such as ascorbic acid .

Anti-inflammatory Activity

The compound has shown potential in inhibiting the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation. Research indicates that it may modulate various signaling pathways involved in inflammatory responses.

  • Cytokine Inhibition : Studies have reported that Oroxylin A derivatives can significantly lower levels of TNF-α and IL-6 in vitro, highlighting their potential therapeutic role in inflammatory diseases .

Anticancer Activity

This compound has been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through the modulation of key signaling pathways.

  • Mechanism of Action : The compound may affect cell cycle regulation and apoptosis pathways, leading to reduced viability in various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is beneficial to compare it with other flavonoid glycosides:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModerateSignificant
Quercetin-3-O-glucosideModerateHighModerate
Kaempferol-3-O-rutinosideHighModerateLow
RutinHighHighModerate

Case Studies and Research Findings

  • Prolyl Oligopeptidase Inhibition : Research has identified Oroxylin A derivatives as potent inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in various neurological disorders .
  • Clinical Applications : In clinical settings, extracts containing Oroxylin A have demonstrated beneficial effects on conditions such as diabetes and inflammation, enhancing the efficacy of standard treatments like metformin .
  • Cellular Mechanisms : Studies utilizing MTT assays have shown that Oroxylin A can alter cellular uptake mechanisms, indicating its potential for targeted drug delivery systems .

Properties

IUPAC Name

methyl 3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O11/c1-30-20-14(33-23-19(28)17(26)18(27)21(34-23)22(29)31-2)9-13-15(16(20)25)11(24)8-12(32-13)10-6-4-3-5-7-10/h3-9,17-19,21,23,25-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLTXLXSBUMNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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